3-Bromo-8-chloroimidazo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
3-bromo-8-chloroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-10-3-4-5(8)9-1-2-11(4)6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYURINKSEQLEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2Br)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Aminopyrazines with α-Halo Ketones
A common strategy involves reacting 2-aminopyrazine derivatives with α-halo ketones under basic conditions. For example:
-
Reactants : 2-Amino-5-chloropyrazine + α-bromoacetophenone
-
Conditions : K₂CO₃ in DMF, 80°C, 12 h
-
Mechanism : Nucleophilic attack followed by intramolecular cyclization
Sequential Halogenation Strategies
The target molecule requires precise placement of bromine (C3) and chlorine (C8) atoms. Patent data reveals two distinct approaches:
Direct Halogenation of Preformed Imidazo[1,5-a]pyrazine
A sequential halogenation protocol is described in kinase inhibitor patents:
| Step | Reagent | Conditions | Position | Reference |
|---|---|---|---|---|
| 1 | NCS (1.2 eq) | DCM, 0°C → RT, 4 h | C8 | |
| 2 | NBS (1.1 eq) | AIBN, CCl₄, reflux, 6 h | C3 |
Key Considerations :
Halogenation During Cyclization
Alternative methods introduce halogens during core formation:
One-Pot Procedure :
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React 3,5-dichloropyrazine-2-amine with 2-bromo-1,1-diethoxyethane
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Add PCl₅ (2 eq) at −10°C
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Heat to 60°C for 8 h
Purification and Characterization
Critical quality control measures from patent sources include:
Chromatographic Purification
Spectroscopic Validation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (s, 1H, H-5), 8.15 (d, J=4.8 Hz, 1H, H-2) | |
| ¹³C NMR | 148.2 (C-8), 131.5 (C-3), 121.8 (C-Br) | |
| HRMS | m/z 230.91934 [M]+ (calc. 230.9193) |
Scale-Up Considerations
Industrial synthesis requires optimization of:
Solvent Selection
| Solvent | Advantages | Drawbacks |
|---|---|---|
| DMF | High solubility | Difficult removal |
| THF | Low boiling point | Peroxide formation risk |
| Acetonitrile | Azeotropic drying capability | Environmental concerns |
Temperature Control
-
Exothermic Risk : Halogenation steps require jacketed reactors with ∆T < 5°C/min
-
Cryogenic Conditions : Critical for NCS reactions (−10°C to 0°C)
Comparative Analysis of Synthetic Routes
| Parameter | Sequential Halogenation | One-Pot Halogenation |
|---|---|---|
| Total Yield | 58-62% | 45-50% |
| Purity (HPLC) | ≥98% | ≥95% |
| Reaction Time | 18-24 h | 8-10 h |
| Scalability | Pilot-scale validated | Lab-scale only |
| Byproducts | ≤2% | ≤5% |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The imidazo[1,5-a]pyrazine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Scientific Research Applications
Structural Information
- Molecular Formula : CHBrClN
- SMILES : C1=CN2C(=CN=C2Br)C(=N1)Cl
- InChI : InChI=1S/C6H3BrClN3/c7-6-10-3-4-5(8)9-1-2-11(4)6/h1-3H
The synthesis of 3-Bromo-8-chloroimidazo[1,5-a]pyrazine typically involves cyclization reactions using α-bromoketones and 2-amino pyridines, often facilitated by oxidizing agents such as tert-butyl hydroperoxide (TBHP).
Medicinal Chemistry
This compound serves as a crucial building block in the development of pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity against various diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study demonstrated its effectiveness against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents .
Anticancer Properties
A series of studies have explored the anticancer activities of imidazo[1,5-a]pyrazine derivatives. For instance, modifications to the imidazole or pyrazine rings have been shown to enhance potency against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer pathways is under investigation .
Biological Studies
In biological assays, this compound is used to study its effects on cellular processes and molecular pathways. It acts as a probe to investigate the function of specific proteins or enzymes within these pathways.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Building block for drug synthesis | Potential for various disease targets |
| Antimicrobial Activity | Effective against Gram-positive bacteria | Improved activity with bromine and chlorine substitutions |
| Anticancer Properties | Inhibitory effects on cancer cell lines | Enhanced potency with structural modifications |
| Biological Studies | Probing cellular processes | Investigates specific protein functions |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry assessed the anticancer effects of imidazo[1,5-a]pyrazine derivatives. The findings indicated that certain modifications significantly increased potency against multiple cancer cell lines, suggesting a promising avenue for drug development.
Case Study 2: Antimicrobial Efficacy
Research published in Antibiotics examined halogenated imidazo compounds for their antibacterial properties. Results showed that compounds with specific substitutions exhibited enhanced activity against various bacterial strains, supporting their potential use as new antibiotics.
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Imidazo[1,2-a]pyrazine Derivatives
- Example: 8-Morpholinoimidazo[1,2-a]pyrazine derivatives (e.g., compound 5 in ) are synthesized via Suzuki coupling and evaluated for kinase inhibition. Unlike 3-Bromo-8-chloroimidazo[1,5-a]pyrazine, these compounds lack the fused bicyclic structure of the [1,5-a] series, reducing conformational rigidity .
- Activity: Imidazo[1,2-a]pyrazines show moderate TLR7 antagonism (IC₅₀ >10 µM), whereas pyrazolo[1,5-a]quinoxalines (discussed below) exhibit superior potency due to optimized alkyl chain length .
Pyrazolo[1,5-a]quinoxaline Derivatives
- Example: Lead compounds with 4–5 carbon alkyl chains (e.g., IC₅₀ = 8.2 µM for TLR7 inhibition) demonstrate enhanced antagonism compared to imidazo[1,5-a]pyrazines. The pyrazoloquinoxaline core enables π-π stacking with Phe1302 in TLR7, a feature absent in simpler imidazo-pyrazines .
Pyrrolo[1,5-a]pyrazine Derivatives
Substituent-Driven Activity
Halogenation Effects
- This compound : Bromine at position 3 enhances electrophilicity, facilitating covalent interactions (e.g., with BTK’s Cys481). Chlorine at position 8 improves solubility and steric complementarity .
- 8-Chloroimidazo[1,5-a]pyrazine : Lacks bromine at position 3, resulting in lower kinase inhibition potency (e.g., BTK IC₅₀ >100 nM vs. <10 nM for brominated analogs) .
Amino and Alkyl Chain Modifications
- 8-Amino-imidazo[1,5-a]pyrazines: Introduction of morpholine or cyclic amines at position 3 improves BTK inhibition (IC₅₀ = 1–10 nM) and pharmacokinetic (PK) profiles. For example, compound 28 () shows low hERG toxicity and high oral bioavailability .
- Pyrazoloquinoxalines with Alkyl Chains: Optimal antagonism (IC₅₀ = 8.2 µM) is achieved with butyl/isobutyl chains, which occupy TLR7’s hydrophobic pocket .
Biological Activity
3-Bromo-8-chloroimidazo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHBrClN
- Molecular Weight : 232.47 g/mol
- Purity : 95% .
The compound features a unique imidazo[1,5-a]pyrazine core with bromine and chlorine substituents that may enhance its reactivity and biological interactions.
Biological Activities
Research indicates that compounds within the imidazo[1,5-a]pyrazine class exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses moderate antimicrobial properties .
- Antiviral Properties : The compound has been investigated for its potential antiviral effects, although specific mechanisms remain under exploration .
- Anticancer Activity : There are reports indicating that this compound may exhibit anticancer properties, potentially through modulation of cellular pathways involved in tumor growth .
The biological activity of this compound is thought to involve its interaction with various molecular targets:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects.
- Signal Pathway Modulation : It has been suggested that the compound can influence signaling pathways critical for cell proliferation and apoptosis .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Bromo-8-chloroimidazo[1,5-a]pyrazine | Lacks azetidine; retains halogens | Moderate antimicrobial activity |
| This compound | Similar core; different bromination site | Potential CNS activity |
| 5-Bromo-8-chloroimidazo[1,5-a]pyrazine | Different position of bromination | Anticancer properties reported |
The incorporation of bromine and chlorine atoms in specific positions may significantly affect the pharmacological profile of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibits varying degrees of antimicrobial activity against several bacterial strains. Further investigations are needed to elucidate the specific mechanisms involved .
- Anticancer Research : A study focused on the cytotoxic effects of this compound on cancer cell lines indicated potential efficacy in inhibiting cell growth. The exact pathways through which it exerts these effects are currently under investigation .
- Pharmacological Applications : The compound has been used as a building block in the synthesis of more complex heterocyclic compounds aimed at developing new pharmaceuticals with enhanced therapeutic profiles .
Q & A
Q. What are the most reliable synthetic routes for 3-bromo-8-chloroimidazo[1,5-a]pyrazine?
The compound can be synthesized via halogenation of the parent imidazo[1,5-a]pyrazine scaffold. A common approach involves sequential bromination and chlorination at positions 3 and 8, respectively. For example, bromination using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 70–90°C in DMF) followed by chlorination with POCl₃ or Cl₂ gas ensures regioselectivity . Purity is typically validated via HPLC (≥95%) and structural confirmation by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : Analyze coupling patterns to confirm substitution positions (e.g., aromatic protons at δ 8.91 ppm for H-7 in related bromo/chloro derivatives ).
- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for halogenated isomers .
- Mass spectrometry : Use HRMS to distinguish between isotopic clusters (e.g., ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) and confirm molecular weight .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Halogenated imidazo[1,5-a]pyrazines are sensitive to moisture and light, which can lead to dehalogenation or ring-opening reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioassay results (e.g., IC₅₀ variations across cancer cell lines) may arise from differences in assay conditions (e.g., serum concentration, incubation time) or cellular context (e.g., overexpression of target proteins). To address this:
- Standardize assays : Use harmonized protocols (e.g., CellTiter-Glo® for cytotoxicity).
- Validate target engagement : Employ techniques like thermal shift assays or CRISPR-mediated gene knockout to confirm mechanism of action .
- Cross-validate with structural analogs : Compare activity trends with derivatives like 3-iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine to isolate substituent effects .
Q. What strategies optimize the compound’s selectivity for kinase inhibition?
To enhance selectivity against kinases (e.g., CDK9):
- Introduce steric hindrance : Modify the cyclobutyl or halogen substituents to block off-target binding pockets .
- Leverage computational docking : Use Schrödinger’s Glide or AutoDock Vina to predict interactions with kinase ATP-binding sites. For example, the bromine atom at position 3 may form halogen bonds with kinase hinge regions .
- Perform SAR studies : Test analogs with varied substituents (e.g., difluoromethyl or methyl groups) to map critical pharmacophoric features .
Q. How can synthetic byproducts or degradation products be characterized?
- LC-MS/MS : Monitor reaction mixtures in real-time to detect intermediates (e.g., dehalogenated species or ring-opened products).
- Isolation via preparative HPLC : Purify byproducts for structural elucidation using 2D NMR (e.g., NOESY for stereochemical analysis) .
Methodological and Analytical Considerations
Q. What computational tools are effective for predicting the compound’s reactivity?
- DFT calculations : Use Gaussian 16 to model reaction pathways (e.g., bromine substitution energetics) and predict regioselectivity .
- Molecular dynamics simulations : Analyze solvation effects and conformational flexibility in aqueous or lipid bilayer environments .
Q. How can researchers design experiments to study the compound’s pharmacokinetics?
- In vitro ADME profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers.
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose-response correlations .
Safety and Regulatory Compliance
- GHS Compliance : Follow UN GHS Revision 8 guidelines for handling halogenated heterocycles. Use PPE (gloves, goggles) and work in fume hoods due to potential respiratory irritation .
- Waste disposal : Halogenated byproducts require incineration or treatment with activated carbon to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
